6-Chloro-4-methylpyridin-3-amine

Catalog No.
S671831
CAS No.
66909-38-4
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4-methylpyridin-3-amine

CAS Number

66909-38-4

Product Name

6-Chloro-4-methylpyridin-3-amine

IUPAC Name

6-chloro-4-methylpyridin-3-amine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3

InChI Key

PLSMBLIGZJWLEJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1N)Cl

Canonical SMILES

CC1=CC(=NC=C1N)Cl

The exact mass of the compound 6-Chloro-4-methylpyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloro-4-methylpyridin-3-amine (CAS: 66909-38-4) is a highly specialized halogenated aminopyridine building block characterized by its precise 3-amino, 4-methyl, and 6-chloro substitution pattern. In industrial procurement, it is primarily sourced as a critical intermediate for the synthesis of advanced active pharmaceutical ingredients (APIs)—most notably ALK inhibitors like Ensartinib—and for constructing pyrazolo[3,4-c]pyridine scaffolds in fragment-based drug discovery (FBDD). Its value lies in the unique reactivity of the amine and adjacent methyl group, which readily undergo Huisgen-type cyclization, while the stable C6-chloride serves as an orthogonal handle for late-stage palladium-catalyzed cross-coupling. Buyers must prioritize high-purity grades (typically ≥97%) to avoid isomeric impurities that can severely depress yields in downstream cyclization and coupling steps [1].

Substituting 6-chloro-4-methylpyridin-3-amine with close analogs like 5-amino-2-chloropyridine or 2-chloro-4-methylpyridin-3-amine results in complete synthetic failure for its primary applications. The Huisgen indazole synthesis requires the methyl group to be strictly ortho to the amine (at C4) to enable diazotization and subsequent intramolecular cyclization into the pyrazole ring; analogs lacking the 4-methyl group cannot form the fused pyrazolo[3,4-c]pyridine core. Furthermore, using the 2-chloro isomer alters the electronic distribution and steric environment of the pyridine ring, directing cyclization to undesired regiocenters or completely inhibiting the reaction. In the context of targeted kinase inhibitor API manufacturing, any deviation from the 6-chloro-4-methyl substitution pattern yields an API analog that fails to properly dock into the target ATP-binding pocket, rendering the final product therapeutically inactive [1].

Regioselective Cyclization Yield in Pyrazolo[3,4-c]pyridine Synthesis

In the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, 6-chloro-4-methylpyridin-3-amine demonstrates exceptional efficiency. When subjected to diazotization conditions (NaNO2, Ac2O, DCE), this specific precursor affords 5-chloro-1H-pyrazolo[3,4-c]pyridine in a 95% isolated yield. In contrast, baseline aminopyridines lacking the ortho-methyl group, such as 5-amino-2-chloropyridine, yield 0% of the target fused bicyclic core, as they are structurally incapable of undergoing the required intramolecular cyclization. The precise positioning of the amine and methyl groups is non-negotiable for this transformation [1].

Evidence DimensionCyclization yield to pyrazolo[3,4-c]pyridine core
Target Compound Data95% isolated yield
Comparator Or Baseline5-Amino-2-chloropyridine (0% yield)
Quantified DifferenceAbsolute requirement for the ortho-methyl group to enable cyclization
ConditionsNaNO2, Ac2O, DCE, rt to 90 °C

Procurement of this exact isomer is mandatory for generating pyrazolo[3,4-c]pyridine fragment libraries without requiring complex, low-yield alternative synthetic routes.

Precursor Suitability for Targeted Kinase Inhibitor API Production

6-Chloro-4-methylpyridin-3-amine is the validated starting material for the synthesis of specific ALK and ERK kinase inhibitors, including the clinical API Ensartinib. The 4-methyl and 6-chloro substituents are strictly required to build the specific aminopyridazine-derived architecture of the drug. Substituting with the 2-chloro-4-methylpyridin-3-amine isomer results in an off-target API analog that lacks the correct spatial orientation for sub-nanomolar binding to the kinase ATP-pocket. Consequently, industrial API manufacturing relies exclusively on the 6-chloro-4-methyl isomer to ensure the final product meets the stringent pharmacological efficacy standards required for clinical oncology treatments [1].

Evidence DimensionSuitability for clinical-grade kinase inhibitor synthesis
Target Compound DataYields active API with sub-nanomolar target affinity
Comparator Or Baseline2-Chloro-4-methylpyridin-3-amine (yields inactive off-target analog)
Quantified DifferenceBinary pass/fail for therapeutic API viability based on structural fit
ConditionsIndustrial multi-step API synthesis

Buyers sourcing materials for kinase inhibitor generics or analogs must procure this exact CAS number to ensure the final API possesses the correct target affinity.

Orthogonal Reactivity for Late-Stage Cross-Coupling

After cyclization to the pyrazolo[3,4-c]pyridine core, the retained C6-chloride (now at the C5 position of the bicycle) serves as a highly chemoselective handle for late-stage functionalization. Compared to a hypothetical 6-fluoro-4-methylpyridin-3-amine precursor, which would yield a highly unreactive C5-fluoro scaffold under standard palladium catalysis, the chloride allows for efficient Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling. Furthermore, the chloride is more stable than a bromide equivalent during the harsh acidic diazotization step, minimizing premature dehalogenation and ensuring high purity of the intermediate scaffold[1].

Evidence DimensionHalogen handle reactivity in downstream Pd-catalysis
Target Compound DataOptimal reactivity (chloride enables high-yield Pd-catalyzed coupling)
Comparator Or Baseline6-Fluoro-4-methylpyridin-3-amine (fluoride is too inert for standard mild Pd-catalysis)
Quantified DifferenceEnables functionalization at the C5 vector which is otherwise inaccessible with fluoro-analogs
ConditionsBuchwald-Hartwig / Suzuki-Miyaura coupling conditions

The C6-chloride provides the ideal balance of stability during core synthesis and reactivity for late-stage library diversification.

Commercial Synthesis of ALK Inhibitors (e.g., Ensartinib)

As the definitive starting material for specific ALK inhibitors, this compound is indispensable for pharmaceutical manufacturers scaling up non-small cell lung cancer (NSCLC) therapies. Its precise substitution pattern guarantees the correct regiochemistry of the final API [1].

Fragment-Based Drug Discovery (FBDD) Library Generation

The compound is the optimal precursor for synthesizing 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffolds via Huisgen indazole synthesis. The resulting bicyclic core is highly valued in FBDD, where the retained chloride handle allows for rapid, multi-vector diversification via palladium-catalyzed cross-coupling [2].

Development of ERK Inhibitors

Beyond ALK inhibitors, the pyrazolopyridine cores derived from 6-chloro-4-methylpyridin-3-amine are utilized in the patent literature for the synthesis of novel Extracellular Signal-Regulated Kinase (ERK) inhibitors. The starting material ensures the correct scaffold geometry required for kinase pocket binding [1].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

6-Chloro-4-methylpyridin-3-amine

Dates

Last modified: 08-15-2023

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